molecular formula C7H16N2O2S B1403438 (R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide CAS No. 1419075-93-6

(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide

Cat. No. B1403438
CAS RN: 1419075-93-6
M. Wt: 192.28 g/mol
InChI Key: KTEJVLRMWVTLDB-SSDOTTSWSA-N
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Description

“®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide” is a chemical compound. Its hydrochloride form has a CAS Number of 2044837-68-3 and a molecular weight of 228.74 . It is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring found in “®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide”, have unique biochemical properties . They are synthesized from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This process is known as an organophotocatalysed [1 + 2 + 3] strategy .


Chemical Reactions Analysis

The synthesis of piperidone derivatives, which are precursors to the piperidine ring in “®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide”, involves a one-step process via an organophotocatalysed [1 + 2 + 3] strategy . This process exhibits exclusive chemoselectivity over two alkenes, tolerating both terminal and internal alkenes with a wide range of functional groups .


Physical And Chemical Properties Analysis

“®-N-Methyl-N-(piperidin-3-yl)methanesulfonamide” is a powder that is stored at room temperature . Its hydrochloride form has a molecular weight of 228.74 . A similar compound, “(S)-Piperidin-3-ylmethanesulfonamide”, has a molecular formula of C6H14N2O2S .

Scientific Research Applications

1. Crystallography and Structural Studies

  • Structural Study of Derivatives: A structural study of nimesulidetriazole derivatives, which are structurally related to “(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide”, was conducted. The study focused on analyzing the nature of intermolecular interactions through Hirshfeld surfaces and 2D fingerprint plots (Dey et al., 2015).

2. Organic Synthesis

  • Alkyne-Iminium Ion Cyclizations: Research on (E)-1-Benzyl-3-(1-iodoethylidene)piperidine, which involves the synthesis and intermediate formation similar to “(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide”, highlights the process of nucleophile-promoted alkyne-iminium ion cyclizations (Arnold et al., 2003).

3. Molecular and Supramolecular Structures

  • Study of N-[2-(Pyridin-2-yl)ethyl]-derivatives: Research on N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide, benzene, and toluenesulfonamide, which are structurally related, explores their potential as ligands for metal coordination (Jacobs et al., 2013).

4. Receptor Selectivity and Pharmacology

  • Selective 5-HT7 Receptor Ligands: A study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines investigated their role as selective 5-HT7 receptor ligands or multifunctional agents, relevant for the treatment of CNS disorders. This research is pertinent given the structural similarities with “(R)-N-Methyl-N-(piperidin-3-yl)methanesulfonamide” (Canale et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, Piperidine, indicates that it is highly flammable and harmful if swallowed . It is also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEJVLRMWVTLDB-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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